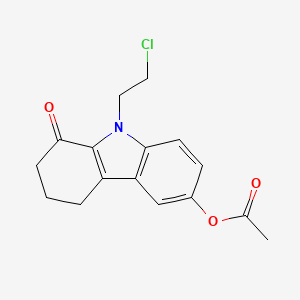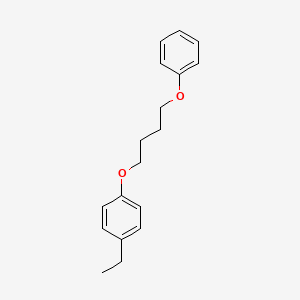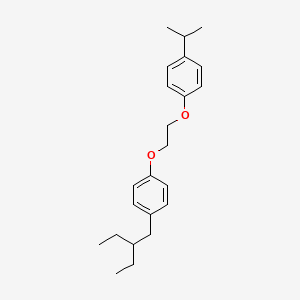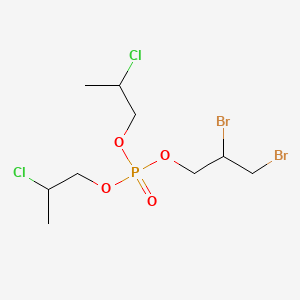
Dimethyl 4-chlorotridecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-chlorotridecanedioate is an organic compound with the molecular formula C15H27ClO4 It is a derivative of tridecanedioic acid, where the carboxylic acid groups are esterified with methanol, and one of the hydrogen atoms on the carbon chain is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-chlorotridecanedioate typically involves the esterification of 4-chlorotridecanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-chlorotridecanedioic acid+2CH3OH→Dimethyl 4-chlorotridecanedioate+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 4-chlorotridecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of 4-chlorotridecanedioic acid or 4-chlorotridecanone.
Reduction: Formation of 4-chlorotridecanediol.
Substitution: Formation of 4-hydroxytridecanedioate derivatives.
Applications De Recherche Scientifique
Dimethyl 4-chlorotridecanedioate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Dimethyl 4-chlorotridecanedioate can be compared with other similar compounds, such as:
Dimethyl 4-bromotridecanedioate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Dimethyl 4-fluorotridecanedioate:
Dimethyl 4-iodotridecanedioate: The presence of an iodine atom makes it more reactive in certain substitution reactions.
Propriétés
| 112674-01-8 | |
Formule moléculaire |
C15H27ClO4 |
Poids moléculaire |
306.82 g/mol |
Nom IUPAC |
dimethyl 4-chlorotridecanedioate |
InChI |
InChI=1S/C15H27ClO4/c1-19-14(17)10-8-6-4-3-5-7-9-13(16)11-12-15(18)20-2/h13H,3-12H2,1-2H3 |
Clé InChI |
VATGVFHNUYPZDV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCC(CCC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)

![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)


![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)

![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
